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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Perastine, an

antihistaminic compound of the piperazine class. The synthesis is based on the Williamson

ether synthesis, a robust and well-established method for the formation of ethers. The protocol

outlines the reaction of diphenylmethyl bromide with 2-(piperidino)ethanol in the presence of a

non-nucleophilic base. This method is suitable for producing Perastine in a laboratory setting

for research and development purposes. The document includes a comprehensive

experimental procedure, a summary of quantitative data, and a visual representation of the

synthetic workflow.

Introduction
Perastine, with the IUPAC name 1-(2-(Diphenylmethoxy)-ethyl)piperidine, is a compound with

potential applications in medicinal chemistry, particularly as an antihistamine. Its structure

features a diphenylmethyl ether moiety linked to a piperidine ring via an ethyl spacer. The

synthesis of such ethers is commonly achieved through the Williamson ether synthesis, which

involves the nucleophilic substitution of a halide by an alkoxide. The protocol detailed herein

utilizes this classical reaction to afford Perastine from commercially available starting

materials.
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Chemical Reaction
The synthesis of Perastine is achieved by the reaction of diphenylmethyl bromide with 2-

(piperidino)ethanol in the presence of potassium carbonate, which acts as a base to neutralize

the hydrobromic acid formed during the reaction. Acetonitrile is used as the solvent for this

reaction.

Reaction Scheme:

Quantitative Data
The following table summarizes the reagents and their quantities for the synthesis of

Perastine.

Reagent
Molecular
Formula

Molecular
Weight (
g/mol )

Amount
Moles
(mmol)

Molar Ratio

Diphenylmeth

yl bromide
C13H11Br 247.13 2.47 g 10.0 1.0

2-

(piperidino)et

hanol

C7H15NO 129.20 1.42 g 11.0 1.1

Potassium

Carbonate
K2CO3 138.21 2.76 g 20.0 2.0

Acetonitrile CH3CN 41.05 50 mL - -

Theoretical Yield of Perastine (C20H25NO, MW: 295.42 g/mol ): 2.95 g

Experimental Protocol
4.1. Materials and Equipment

Diphenylmethyl bromide (CAS: 776-74-9)

2-(piperidino)ethanol (CAS: 1484-84-0)
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Anhydrous potassium carbonate (CAS: 584-08-7)

Anhydrous acetonitrile (CH3CN)

Ethyl acetate

Hexanes

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO4)

100 mL two-neck round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Silica gel (for column chromatography)

Thin-layer chromatography (TLC) plates and chamber

4.2. Reaction Procedure

Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar

and a reflux condenser under a nitrogen or argon atmosphere.

Addition of Reagents: To the flask, add diphenylmethyl bromide (2.47 g, 10.0 mmol), 2-

(piperidino)ethanol (1.42 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0
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mmol).

Addition of Solvent: Add 50 mL of anhydrous acetonitrile to the flask.

Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a

mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within

4-6 hours.

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to

cool to room temperature.

4.3. Work-up and Purification

Filtration: Filter the reaction mixture through a pad of celite to remove potassium carbonate

and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator

to remove the acetonitrile.

Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a

separatory funnel and wash with 2 x 30 mL of saturated aqueous sodium bicarbonate

solution, followed by 1 x 30 mL of brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes as the eluent to afford pure Perastine as an oil or a low-

melting solid.

4.4. Characterization

The identity and purity of the synthesized Perastine can be confirmed by standard analytical

techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Perastine.

Reagents:
- Diphenylmethyl bromide

- 2-(piperidino)ethanol
- K2CO3

- Acetonitrile

Williamson Ether Synthesis1. Mix Reflux in Acetonitrile
(4-6 hours)

2. Heat
Work-up:
- Filtration

- Extraction
- Drying

3. Isolate Crude Purification:
Column Chromatography

4. Purify Pure PerastineFinal Product
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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